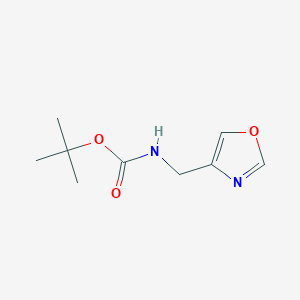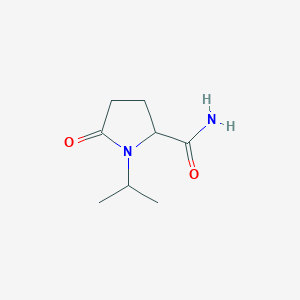![molecular formula C8H7BrN2 B12860926 8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
8-Bromo-3-methylimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position on the imidazo[1,5-a]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine typically involves the bromination of 3-methylimidazo[1,5-a]pyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 8th position of the imidazo[1,5-a]pyridine ring. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3-methylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
8-Bromo-3-methylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 8-Bromo-3-methylimidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylimidazo[1,5-a]pyridine: Lacks the bromine atom at the 8th position.
8-Bromoimidazo[1,5-a]pyridine: Lacks the methyl group at the 3rd position.
8-Bromo-3-methylimidazo[1,2-a]pyridine: Differs in the position of the nitrogen atom in the ring structure.
Uniqueness
8-Bromo-3-methylimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogues .
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
8-bromo-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-10-5-8-7(9)3-2-4-11(6)8/h2-5H,1H3 |
Clé InChI |
XDJPKFOZOPGWJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2N1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)




![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)


